4-(Aminomethyl)-2-ethylaniline
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Overview
Description
4-(Aminomethyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It features an aniline core with an aminomethyl group at the 4-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-ethylaniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-(Nitromethyl)-2-ethylaniline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-ethylaniline involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.
4-(Aminomethyl)phthalazin-1(2H)-one: Contains a phthalazine ring instead of an aniline core.
4-Aminocoumarin: Features a coumarin ring system with an amino group.
Uniqueness
4-(Aminomethyl)-2-ethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and an ethyl group at specific positions makes it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
771583-63-2 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-(aminomethyl)-2-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6,10-11H2,1H3 |
InChI Key |
PCHJADJCRPJTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CN)N |
Origin of Product |
United States |
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